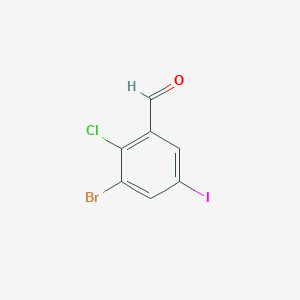

3-Bromo-2-chloro-5-iodobenzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-chloro-5-iodobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClIO/c8-6-2-5(10)1-4(3-11)7(6)9/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKPKVTVXOBXJKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)Cl)Br)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Bromo 2 Chloro 5 Iodobenzaldehyde

Strategic Approaches to Regioselective Construction of Polyhalogenated Benzaldehydes

The synthesis of polyhalogenated benzaldehydes, where halogens are positioned at specific locations on the aromatic ring, is a significant challenge. The electronic and steric properties of each substituent heavily influence the regiochemical outcome of subsequent reactions. Two principal strategies are employed: the sequential halogenation of a benzaldehyde (B42025) starting material or the introduction of the crucial aldehyde group onto an already halogenated aromatic core.

Sequential Halogenation Strategies on Benzaldehyde Precursors

Beginning with benzaldehyde, the sequential introduction of halogen atoms requires careful consideration of directing effects. The aldehyde group (-CHO) is a meta-directing deactivator for electrophilic aromatic substitution. Therefore, the first halogenation of benzaldehyde, such as bromination in the presence of a Lewis acid catalyst like aluminum chloride, typically yields the meta-substituted product. google.comgoogle.com For instance, the reaction of benzaldehyde with bromine and aluminum chloride in 1,2-dichloroethane (B1671644) can produce 3-bromobenzaldehyde. google.comprepchem.com

Subsequent halogenations become more complex. The existing substituents—the deactivating aldehyde group and the deactivating but ortho-, para-directing halogens—compete to direct the incoming electrophile. This often leads to mixtures of isomers, making regioselective synthesis difficult. nih.govnih.gov Achieving a specific pattern like that in 3-Bromo-2-chloro-5-iodobenzaldehyde through sequential halogenation of benzaldehyde itself is exceptionally challenging due to these competing influences. More advanced strategies often rely on modifying the directing properties of substituents or using highly regioselective catalytic systems. nih.govacs.orgresearchgate.net For example, chlorination of benzaldehyde in the presence of anhydrous ferric chloride results in m-chlorobenzaldehyde. youtube.com However, performing this on a bromo-iodinated benzaldehyde would present significant regioselectivity challenges.

| Reaction | Precursor | Reagents | Primary Product | Reference |

| Bromination | Benzaldehyde | Br₂, AlCl₃, 1,2-dichloroethane | 3-Bromobenzaldehyde | google.com |

| Chlorination | Benzaldehyde | Cl₂, anhydr. FeCl₃ | m-Chlorobenzaldehyde | youtube.com |

| Chlorination (no catalyst) | Benzaldehyde | Cl₂ | Benzoyl chloride | youtube.comstackexchange.com |

This table summarizes representative halogenation reactions on a basic benzaldehyde core.

Introduction of the Aldehyde Functionality onto Polyhalogenated Aromatic Cores

A more common and controllable approach involves synthesizing the polyhalogenated benzene (B151609) ring first, followed by the introduction of the aldehyde group. This method allows for the precise placement of the halogens before the formylation step.

Formylation reactions are a cornerstone for converting arenes into aldehydes. wikipedia.org Two prominent methods are the Vilsmeier-Haack reaction and formylation via lithiation.

The Vilsmeier-Haack reaction utilizes a substituted formamide, such as N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃) to generate an electrophilic chloroiminium ion, known as the Vilsmeier reagent. wikipedia.orgchemistrysteps.comnumberanalytics.com This reagent then attacks an electron-rich aromatic ring to form an aryl aldehyde after hydrolysis. wikipedia.orgjk-sci.com While effective, the reaction works best with activated, electron-rich aromatic compounds. chemistrysteps.comorganic-chemistry.org For polyhalogenated benzenes, which are electron-deficient, the reaction conditions may need to be harsher, and yields can be lower.

| Vilsmeier-Haack Reaction | |

| Reactants | Electron-rich arene, DMF, POCl₃ (or other acid chloride) |

| Intermediate | Vilsmeier reagent (chloroiminium ion) |

| Product | Aryl aldehyde |

| Mechanism Type | Electrophilic Aromatic Substitution |

| References | wikipedia.orgnumberanalytics.comjk-sci.com |

A more versatile method for electron-poor systems is lithiation followed by quenching with a formylating agent. thieme-connect.de This can be achieved through direct deprotonation or, more commonly for halogenated systems, through lithium-halogen exchange. commonorganicchemistry.comthieme-connect.de A polyhalogenated benzene, such as 1-bromo-2-chloro-5-iodobenzene, can be treated with an organolithium reagent like n-butyllithium. The exchange typically occurs with the most labile halogen (iodine > bromine > chlorine), leading to an aryllithium species. This potent nucleophile is then "quenched" by adding an electrophile like DMF to install the aldehyde functionality after workup. thieme-connect.decommonorganicchemistry.com This strategy offers excellent regiocontrol based on the selective reactivity of the different carbon-halogen bonds. thieme-connect.de

An alternative route to the aldehyde functionality is the oxidation of a methyl group on a pre-formed aromatic ring. google.com If a precursor such as 1-bromo-2-chloro-5-iodo-3-methylbenzene (a halogenated toluene (B28343) derivative) could be synthesized, its methyl group could be oxidized to an aldehyde.

Several methods exist for this transformation. The Etard reaction , for example, uses chromyl chloride (CrO₂Cl₂) to convert a methyl group attached to an aromatic ring into an aldehyde, often proceeding through an intermediate Etard complex. vedantu.com Other catalytic systems, sometimes employing cobalt or vanadium catalysts and an oxidant like oxygen or hydrogen peroxide, can also achieve the selective oxidation of toluenes to benzaldehydes. mdpi.comnih.gov A patented system describes the preparation of halogenated benzaldehydes from halogenated toluenes using a gas-liquid intensification reactor, achieving high purity. wipo.int This approach avoids the often harsh conditions of formylation reactions.

| Oxidation Method | Typical Reagent | Functionality Transformed | Reference |

| Etard Reaction | Chromyl chloride (CrO₂Cl₂) | Ar-CH₃ → Ar-CHO | vedantu.com |

| Catalytic Oxidation | Co-ZIF catalyst, O₂ | Ar-CH₃ → Ar-CHO | nih.gov |

| Catalytic Oxidation | NH₄VO₃, H₂O₂ | Ar-CH₃ → Ar-CHO | mdpi.com |

This table shows common methods for the oxidation of an aromatic methyl group to an aldehyde.

Diazo-Chemistry and Deamination Routes for Halogen Introduction

Diazo chemistry provides powerful tools for introducing substituents onto an aromatic ring that are otherwise difficult to install. These methods typically begin with an aromatic amine (aniline).

Sandmeyer-Type Reactions for Bromo and Chloro Substitution

The Sandmeyer reaction is a classic and versatile method for replacing an amino group on an aromatic ring with a halide or other nucleophiles. organic-chemistry.orgbyjus.com The process involves two main steps: the conversion of a primary aromatic amine into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid), followed by the displacement of the diazonium group (N₂⁺) with a nucleophile, a reaction catalyzed by copper(I) salts. byjus.comwikipedia.org

To synthesize a compound like this compound, one could envision a precursor such as 3-amino-5-iodobenzaldehyde. A Sandmeyer reaction could then be used to first introduce the chlorine atom and subsequently the bromine atom, or vice versa, although controlling the regioselectivity of two sequential Sandmeyer reactions would be a significant challenge.

Iodination via Aryl Diazonium Salts

The transformation of an aromatic amino group into an iodine substituent via a diazonium salt intermediate, a variant of the Sandmeyer reaction, is a cornerstone of arene functionalization. This method is particularly valuable for introducing iodine into specific positions on an aromatic ring that might be difficult to achieve through direct electrophilic iodination due to steric hindrance or unfavorable directing effects of existing substituents.

The process begins with the diazotization of a primary aromatic amine. The amine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C), to form a diazonium salt. This intermediate is highly reactive and is generally used immediately. For the synthesis of an iodoarene, the diazonium salt solution is then treated with a solution of potassium iodide (KI). The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas), facilitating its displacement by the iodide anion (I⁻).

For a precursor to this compound, one might envision starting with 5-amino-3-bromo-2-chlorobenzaldehyde. The diazotization of this aniline (B41778) derivative followed by treatment with potassium iodide would yield the target compound. The efficiency of this nucleophilic substitution allows for the regioselective introduction of iodine, guided by the initial placement of the amino group. Diaryliodonium salts can also be used under transition-metal-free conditions to arylate nucleophiles, representing another facet of iodoarene chemistry. nih.gov

Reductive Deamination of Halogenated Anilines

Reductive deamination offers a strategic pathway to synthesize halogenated aromatic compounds by removing an amino group and replacing it with a hydrogen atom. This two-step process involves the diazotization of an aniline, followed by the reduction of the resulting diazonium salt. This method is particularly useful when the required substitution pattern is more easily achieved by incorporating an amino group that is later removed.

A notable application of this strategy is the synthesis of 1-bromo-3-chloro-5-iodobenzene, a direct precursor that can be subsequently formylated to produce this compound. The synthesis starts with 4-Bromo-2-chloro-6-iodoaniline. This starting material undergoes reductive deamination using an organic nitrite, such as isoamyl nitrite, in a suitable solvent like N,N-dimethylformamide (DMF). researchgate.net This procedure has been shown to be effective in microscale laboratory settings, providing product yields often exceeding 75%. researchgate.net The key advantages of this method include the use of less starting material, higher yields, and a simplified procedure compared to other methods. researchgate.net

The general mechanism involves the formation of a diazonium cation from the aniline and the nitrite reagent, which is then reduced, releasing nitrogen gas and installing a hydrogen atom in its place. This method circumvents potential difficulties in the direct, regioselective multi-halogenation of a benzene ring. Microbial degradation pathways have also shown that reductive deamination can be a step in the breakdown of halogenated anilines, highlighting its relevance in both synthesis and environmental science. nih.gov

Catalytic Methodologies in the Synthesis of Halogenated Benzaldehydes

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The preparation of halogenated benzaldehydes benefits significantly from palladium-catalyzed reactions and radical-initiated processes, which offer sophisticated control over chemical transformations.

Palladium-Catalyzed Coupling Reactions for Precursor Functionalization

Palladium catalysis is a powerful tool for the synthesis of complex aromatic compounds. In the context of halogenated benzaldehydes, palladium-catalyzed reactions can be employed for various transformations, including the functionalization of precursors and the direct synthesis of the aldehyde functionality.

One approach involves the hydroformylation of aryl halides, where a palladium catalyst, a C1 source like tert-butyl isocyanide, and a hydride donor such as a formate (B1220265) salt are used to convert an aryl halide into an aromatic aldehyde. rsc.org This one-pot reaction is characterized by mild conditions and tolerates a wide array of functional groups, making it suitable for highly substituted, halogenated substrates. rsc.org

Palladium catalysts are also central to C-H activation and halogenation. For instance, regioselective bromination and chlorination of 1-naphthaldehydes have been achieved using palladium catalysts, where the selectivity can be switched between different positions by modifying the reaction conditions, such as through the formation of a transient imine intermediate. bohrium.com Furthermore, palladium-catalyzed oxidative dehydrogenative fluoroalkoxylation of benzaldehydes demonstrates the catalyst's ability to functionalize the aldehyde directly under mild conditions, employing a transient directing group strategy to enhance atom and step economy. researchgate.netnih.gov

The table below summarizes key findings from studies on palladium-catalyzed reactions relevant to the synthesis of functionalized benzaldehydes.

| Catalyst System | Substrate Type | Reaction Type | Key Feature | Reference |

| Palladium on Carbon (Pd/AC) | Halogenated Benzaldehyde | Reductive Amination | High calcination temperature (400 °C) of the catalyst improves selectivity and prevents dehalogenation. | nih.gov |

| Pd(OAc)₂ / L-Valine | Benzaldehydes | Dehydrogenative Fluoroalkoxylation | Employs a transient directing group strategy for C-H functionalization, avoiding pre-installed directing groups. | researchgate.netnih.gov |

| Palladium Catalyst | Aryl Halides | Hydroformylation | One-pot synthesis of aldehydes from aryl halides using tert-butyl isocyanide and a formate salt. | rsc.org |

| Palladium(II) Catalyst | 1-Naphthaldehydes | C-H Halogenation | Regioselectivity can be switched between C8 and C2 positions by controlling reaction intermediates. | bohrium.com |

Radical-Initiated Halogenation Processes (e.g., using AIBN)

Radical reactions provide an alternative pathway for halogenation, often with different selectivity compared to ionic (electrophilic) mechanisms. Azobisisobutyronitrile (AIBN) is a common thermal initiator used to generate radicals under relatively mild conditions (typically around 65-80 °C). numberanalytics.com Upon heating, AIBN decomposes to produce nitrogen gas and two isobutyronitrile (B166230) radicals, which can then initiate a chain reaction. numberanalytics.comlibretexts.org

In the context of halogenation, a radical initiator like AIBN can be used with a halogen source to perform free-radical halogenation. wikipedia.org This type of reaction is most typical for alkanes or the alkyl side chains of aromatic compounds (benzylic halogenation). wikipedia.org For example, a reagent like N-bromosuccinimide (NBS) in the presence of AIBN is a classic method for benzylic bromination.

While direct radical halogenation onto an aromatic ring is less common than electrophilic substitution, radical processes are crucial for generating precursors. A key reaction involves the abstraction of a halogen atom from a substrate using a trialkyltin radical, which is often generated from a trialkyltin hydride (e.g., Bu₃SnH) and AIBN. libretexts.orguomustansiriyah.edu.iq This tin radical can abstract a halogen from various substrates, including aryl halides, to generate an aryl radical. uomustansiriyah.edu.iq This aryl radical could then participate in subsequent bond-forming reactions. The efficiency of AIBN as an initiator is influenced by factors such as temperature, solvent choice, and concentration. numberanalytics.com

| Initiator | Reagent(s) | Reaction Type | Key Characteristic | Reference |

| AIBN | Bu₃SnH / Halogenated Arene | Dehalogenation | Generates a tributyltin radical that abstracts a halogen to form an aryl radical for further reaction. | libretexts.org |

| AIBN | NBS | Benzylic Bromination | Selectively halogenates the position adjacent to an aromatic ring. | wikipedia.org |

| AIBN | Various | Radical Polymerization/Substitution | Decomposes under mild heat to initiate a variety of radical chain reactions. | numberanalytics.com |

Considerations for Green Chemistry in Halogenated Benzaldehyde Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes by preventing waste, improving atom economy, using less hazardous substances, and designing energy-efficient reactions. nih.gov The synthesis of halogenated benzaldehydes can be made more sustainable by incorporating these principles.

A key focus is the replacement of hazardous solvents and reagents. Traditional halogenation and oxidation reactions often use chlorinated solvents and stoichiometric amounts of toxic heavy-metal oxidants. rsc.orgmisericordia.edu Green alternatives include performing reactions in safer solvents like water or ethanol, or under solvent-free conditions. nih.govrsc.orgrsc.org For example, the oxidation of benzyl (B1604629) alcohol to benzaldehyde can be achieved selectively using molecular oxygen as the oxidant over a reusable nano-gold catalyst in the absence of any solvent. rsc.org Similarly, the aerobic auto-oxidation of benzaldehyde can generate reactive radical intermediates capable of functionalizing other molecules, using benzaldehyde itself as the reagent and bulk dispersant, which has low toxicity and can be derived from renewable biomass. rsc.org

The use of catalysts is a fundamental principle of green chemistry. nih.gov Catalytic methods, such as the palladium-catalyzed reactions discussed previously, reduce waste by enabling reactions with high selectivity and efficiency, minimizing the need for stoichiometric reagents and protecting groups. researchgate.netnih.gov The development of reusable heterogeneous catalysts further enhances the sustainability of these processes. researchgate.netresearchgate.net

Key green chemistry strategies applicable to halogenated benzaldehyde synthesis include:

Use of Safer Solvents: Replacing hazardous chlorinated or aromatic solvents with water, ethanol, or performing reactions solvent-free. nih.govrsc.org

Catalysis over Stoichiometric Reagents: Employing catalysts (e.g., palladium, nano-gold, organocatalysts) to improve reaction efficiency and reduce waste. nih.govmisericordia.edursc.org

Use of Benign Oxidants: Utilizing molecular oxygen (O₂) or hydrogen peroxide as clean terminal oxidants instead of heavy-metal reagents. wikipedia.orgrsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. nih.gov

Chemical Reactivity and Transformation Pathways of 3 Bromo 2 Chloro 5 Iodobenzaldehyde

Investigations into Electrophilic and Nucleophilic Aromatic Substitution on the Halogenated Benzene (B151609) Ring

The benzene ring of 3-Bromo-2-chloro-5-iodobenzaldehyde is electron-deficient due to the electron-withdrawing effects of the three halogen substituents and the aldehyde group. This electronic characteristic significantly impacts its susceptibility to both nucleophilic and electrophilic aromatic substitution reactions.

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides, particularly those bearing electron-withdrawing groups. libretexts.orgwikipedia.org The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgresearchgate.net The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing this intermediate and facilitating the reaction. libretexts.orgbyjus.com

In the context of SNAr reactions, the ability of a halogen to act as a leaving group is inversely related to its basicity and directly related to the electronegativity of the halogen, which influences the polarity of the carbon-halogen bond. wikipedia.org The generally accepted order of leaving group ability in SNAr is F > Cl ≈ Br > I. quora.comnih.gov This is contrary to the trend observed in SN1 and SN2 reactions, where iodide is the best leaving group. quora.comlibretexts.org The rate-determining step in SNAr is the initial nucleophilic attack on the aromatic ring, not the cleavage of the carbon-halogen bond. wikipedia.org Therefore, the more electronegative halogen polarizes the C-X bond to a greater extent, making the carbon atom more electrophilic and susceptible to nucleophilic attack.

For this compound, this trend suggests that the chloride atom would be a better leaving group than the bromide or iodide atoms in an SNAr reaction. However, the specific regioselectivity would also be influenced by the position of the halogens relative to the activating aldehyde group.

| Halogen | Electronegativity (Pauling Scale) | Typical Leaving Group Ability in SNAr |

|---|---|---|

| Iodine (I) | 2.66 | Poorest |

| Bromine (Br) | 2.96 | Moderate |

| Chlorine (Cl) | 3.16 | Good |

| Fluorine (F) | 3.98 | Excellent |

The aldehyde group (-CHO) is a strong electron-withdrawing group, both through inductive and resonance effects. stackexchange.com This withdrawal of electron density deactivates the aromatic ring towards electrophilic attack but significantly activates it for nucleophilic aromatic substitution. libretexts.orgwikipedia.org In SNAr reactions, the aldehyde group acts as an ortho, para-director, meaning it will preferentially activate leaving groups at these positions. libretexts.org

In this compound, the chlorine atom is ortho to the aldehyde group, and the iodine atom is para to the chlorine atom. The bromine atom is meta to the aldehyde group. Based on the directing effects of the aldehyde group, the chlorine atom at the C2 position is the most likely site for nucleophilic attack. The formation of the Meisenheimer intermediate would be stabilized by the delocalization of the negative charge onto the oxygen atom of the aldehyde group.

Aromatic aldehydes and ketones generally undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation. organicmystery.com However, the aldehyde group is a deactivating group and a meta-director for electrophilic aromatic substitution. stackexchange.comorganicmystery.com This is due to its strong electron-withdrawing nature, which destabilizes the cationic intermediate (arenium ion) formed during the reaction.

In this compound, the benzene ring is already heavily substituted with three deactivating halogen atoms. The combined deactivating effect of the aldehyde and the three halogens makes electrophilic aromatic substitution on this molecule extremely difficult and would require harsh reaction conditions. If a reaction were to occur, the directing effects of the substituents would need to be considered. The aldehyde group directs meta, while the halogens are ortho, para-directors, although they are deactivating. uci.edu The positions open for substitution are C4 and C6. Predicting the major product in such a polysubstituted system can be complex and would likely result in a mixture of products. pressbooks.publibretexts.orglibretexts.org

Regioselectivity and Mechanistic Studies of Nucleophilic Aromatic Substitution (SnAr)

Diverse Reactions Involving the Aldehyde Functional Group

The carbonyl group of the aldehyde is a primary site of reactivity in this compound, participating in a variety of nucleophilic addition reactions.

The carbon atom of the carbonyl group is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. Aromatic aldehydes undergo a wide range of nucleophilic addition reactions. wuxiapptec.com The presence of multiple electron-withdrawing halogen atoms on the benzene ring would be expected to enhance the electrophilicity of the carbonyl carbon in this compound, potentially increasing its reactivity towards nucleophiles compared to unsubstituted benzaldehyde (B42025).

Common nucleophilic addition reactions for aromatic aldehydes include the formation of acetals, cyanohydrins, and imines, as well as reactions with organometallic reagents.

| Nucleophile | Reaction Product | General Conditions |

|---|---|---|

| Alcohols (in the presence of acid) | Hemiacetal/Acetal | Acid catalysis |

| Hydrogen Cyanide (HCN) | Cyanohydrin | Basic conditions |

| Primary Amines (R-NH2) | Imine (Schiff base) | Mildly acidic conditions |

| Grignard Reagents (R-MgX) | Secondary Alcohol | Anhydrous ether |

| Hydrazine (H2NNH2) | Hydrazone | - |

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde functional group in this compound is susceptible to oxidation to form the corresponding carboxylic acid, 3-bromo-2-chloro-5-iodobenzoic acid. nih.gov This transformation is a fundamental reaction in organic chemistry, typically achieved using a variety of oxidizing agents.

Common laboratory reagents for the oxidation of aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄), chromic acid (generated from chromium trioxide or sodium dichromate), and milder reagents like silver oxide (Ag₂O) as used in the Tollens' test. For substrates with sensitive functional groups, more selective oxidants are often preferred to avoid unwanted side reactions.

The reaction proceeds by the addition of the oxidant to the aldehyde, followed by the elimination of a reduced form of the oxidant, resulting in the formation of the carboxylic acid. The general transformation is depicted below:

General Oxidation Reaction

This compound → Oxidizing Agent → 3-Bromo-2-chloro-5-iodobenzoic acid

The resulting product, 3-bromo-2-chloro-5-iodobenzoic acid, is a solid compound with a molecular weight of 361.36 g/mol . nih.gov Its structure has been confirmed through various analytical techniques.

Table 1: Properties of 3-Bromo-2-chloro-5-iodobenzoic acid

| Property | Value |

|---|---|

| IUPAC Name | 3-bromo-5-chloro-2-iodobenzoic acid nih.gov |

| Molecular Formula | C₇H₃BrClIO₂ nih.gov |

| Molecular Weight | 361.36 g/mol nih.gov |

Reduction Reactions to Alcohol Derivatives

The aldehyde group of this compound can be readily reduced to a primary alcohol, yielding (3-bromo-2-chloro-5-iodophenyl)methanol. This conversion is a classic example of a reduction reaction in organic synthesis.

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder and more selective reagent, often used in alcoholic solvents like methanol (B129727) or ethanol, and is generally preferred for reducing aldehydes and ketones without affecting other potentially reducible groups. hakon-art.com LiAlH₄ is a much stronger reducing agent and would also effectively perform the reduction, typically in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon of the aldehyde. A subsequent workup with water or a dilute acid protonates the resulting alkoxide intermediate to give the final alcohol product.

General Reduction Reaction

This compound → Reducing Agent (e.g., NaBH₄), Solvent (e.g., MeOH/THF) → (3-Bromo-2-chloro-5-iodophenyl)methanol

The successful reduction of similar halo-substituted aromatic aldehydes to their corresponding alcohols using sodium borohydride has been well-documented, with products typically isolated in good yields. hakon-art.com

Table 2: Common Reagents for Aldehyde Reduction

| Reagent | Typical Solvents | Selectivity |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Reduces aldehydes and ketones |

Condensation Reactions and Imine Formation

The carbonyl group of this compound can undergo condensation reactions with primary amines to form imines, also known as Schiff bases. wikipedia.org This reaction is a reversible, acid-catalyzed process that involves the nucleophilic addition of the amine to the aldehyde, forming a hemiaminal (or carbinolamine) intermediate. wikipedia.orgmdpi.com Subsequent dehydration of this unstable intermediate leads to the formation of the C=N double bond characteristic of an imine. wikipedia.org

The reaction is typically driven to completion by removing the water formed, for instance, by azeotropic distillation or the use of a dehydrating agent. wikipedia.org The rate and equilibrium of the reaction can be influenced by the electronic nature of the substituents on the benzaldehyde. The electron-withdrawing character of the three halogen atoms on the ring of this compound increases the electrophilicity of the carbonyl carbon, which can facilitate the initial nucleophilic attack by the amine. mdpi.com

A wide variety of primary amines can be used in this reaction, leading to a diverse array of imine products. These reactions are fundamental in the synthesis of various heterocyclic compounds and are important in biological systems. bibliotekanauki.pl

General Imine Formation Reaction

This compound + R-NH₂ (Primary Amine) ⇌ Acid Catalyst, -H₂O → 3-Bromo-2-chloro-5-iodo-N-alkyl/arylimine

Metal-Catalyzed Coupling and C-H Functionalization Strategies

The presence of multiple carbon-halogen bonds provides numerous opportunities for constructing new carbon-carbon and carbon-heteroatom bonds through metal-catalyzed cross-coupling reactions. Furthermore, the aldehyde group can be used to direct the functionalization of adjacent C-H bonds.

Suzuki-Miyaura and Other Cross-Coupling Reactions Utilizing Aryl Halides

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, due to its three distinct aryl-halide bonds (C-I, C-Br, C-Cl). acs.orgpolyu.edu.hk The general order of reactivity for these halogens in palladium-catalyzed oxidative addition, the key step in the catalytic cycle, is C-I > C-Br > C-Cl. nih.gov This predictable reactivity difference allows for the chemoselective functionalization of the molecule.

By carefully selecting the palladium catalyst, ligand, and reaction conditions, it is possible to selectively couple a boronic acid (or boronic ester) at a specific halogen position. For instance, milder conditions will typically favor coupling at the most reactive C-I bond, leaving the C-Br and C-Cl bonds intact for subsequent reactions. More forcing conditions or specialized catalyst systems might be required to react at the less reactive C-Br or C-Cl positions.

This stepwise, selective functionalization is a powerful strategy for the synthesis of complex, highly substituted aromatic compounds from a single, readily available starting material. The choice of phosphine (B1218219) ligands is often crucial in controlling the selectivity and efficiency of these transformations. nih.govpolyu.edu.hk

Table 3: Chemoselective Suzuki-Miyaura Coupling Potential

| Target Bond | Relative Reactivity | Typical Conditions | Potential Product (with R-B(OH)₂) |

|---|---|---|---|

| C-I | Highest | Mild Pd catalyst (e.g., Pd(PPh₃)₄), base, room temp. to moderate heat | 3-Bromo-2-chloro-5-arylbenzaldehyde |

| C-Br | Intermediate | More active Pd catalyst/ligand system, higher temperature | 3-Aryl-2-chloro-5-iodobenzaldehyde |

Direct Dehydrogenative Arylation of Benzaldehydes using Transient Directing Groups

A modern and efficient strategy for functionalizing the ortho C-H bond (at the C-6 position) of benzaldehydes involves the use of transient directing groups. nih.govacs.org This method avoids the need to pre-install and later remove a directing group. In this approach, a primary or secondary amine is added to the reaction mixture, which reversibly condenses with the aldehyde to form an imine in situ. researchgate.netacs.org

This transient imine then acts as a directing group, coordinating to a transition metal catalyst, typically palladium(II) or rhodium(III). acs.orgnih.govrsc.org The catalyst is brought into proximity to the ortho C-H bond, facilitating its cleavage in a process known as cyclometalation. The resulting metallacyclic intermediate can then react with a coupling partner, such as an arene, leading to the formation of a new C-C bond at the ortho position. nih.govacs.org Once the product is formed, the directing group is released and can re-enter the catalytic cycle. This strategy has been successfully applied to achieve diverse C-H functionalizations including arylation, halogenation, and amidation. acs.org

Conceptual Reaction Scheme

Condensation: Aldehyde + Amine (Transient Director) ⇌ Imine

C-H Activation: Imine + Metal Catalyst (e.g., Pd(II)) → Palladacycle Intermediate

Functionalization: Palladacycle + Arene → Ortho-Arylated Imine Complex

Product Release: Ortho-Arylated Imine Complex → Ortho-Arylated Aldehyde + Amine + Catalyst

This powerful technique allows for the direct arylation of the C-H bond adjacent to the aldehyde in this compound, providing a route to highly substituted biaryl compounds. nih.gov

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-Bromo-2-chloro-5-iodobenzoic acid |

| (3-Bromo-2-chloro-5-iodophenyl)methanol |

| 3-Bromo-2-chloro-5-arylbenzaldehyde |

| 3-Aryl-2-chloro-5-iodobenzaldehyde |

| 3-Bromo-2-aryl-5-iodobenzaldehyde |

| Potassium permanganate |

| Chromic acid |

| Silver oxide |

| Sodium borohydride |

| Lithium aluminum hydride |

| Palladium |

| Rhodium |

| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |

Theoretical and Computational Investigations of 3 Bromo 2 Chloro 5 Iodobenzaldehyde

Quantum Mechanical (QM) Calculations for Reaction Pathway Analysis

Quantum mechanical calculations are powerful tools for elucidating the detailed mechanisms of chemical reactions. nih.gov By solving the Schrödinger equation for a given molecular system, we can obtain valuable information about the energies of reactants, products, transition states, and intermediates, thus mapping out the entire reaction pathway. numberanalytics.comnumberanalytics.com

Elucidation of Reaction Energy Profiles and Transition State Characterization

The reaction energy profile is a fundamental concept in chemistry, depicting the energy of a system as it progresses from reactants to products along the reaction coordinate. For a molecule like 3-Bromo-2-chloro-5-iodobenzaldehyde, which possesses multiple reactive sites, QM calculations can be employed to determine the most favorable reaction pathway.

A critical point on the reaction energy profile is the transition state, which represents the highest energy barrier that must be overcome for a reaction to proceed. fiveable.melibretexts.org Characterizing the geometry and energy of the transition state is crucial for understanding the reaction mechanism. Computational methods such as the Nudged Elastic Band (NEB) or the Intrinsic Reaction Coordinate (IRC) are used to locate and verify transition state structures. numberanalytics.com For instance, in a nucleophilic aromatic substitution (SNAr) reaction involving this compound, QM calculations could be used to model the approach of a nucleophile to the different halogen-substituted carbon atoms. This would allow for the determination of the respective transition state structures and their corresponding energies, thereby predicting the most likely site of substitution.

To illustrate, consider the nucleophilic attack of a methoxide (B1231860) ion on a hypothetical polyhalogenated benzaldehyde (B42025). The calculated reaction energy profile would reveal the energy of the Meisenheimer complex intermediate and the transition states leading to its formation and subsequent decomposition to products.

Table 1: Illustrative Reaction Energy Profile Data for a Hypothetical SNAr Reaction

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Meisenheimer Intermediate | -5.8 |

| Transition State 2 | +10.5 |

| Products | -12.3 |

Note: The data in this table is illustrative and represents typical values for SNAr reactions. Actual values for this compound would require specific QM calculations.

Prediction of Activation Energies and Reaction Kinetics

The activation energy (Ea) of a reaction, which is the energy difference between the reactants and the transition state, is a key determinant of the reaction rate. fiveable.mesolubilityofthings.com Transition state theory provides a framework for relating the activation energy to the reaction rate constant (k). fiveable.mestudysmarter.co.uk By calculating the activation energies for different potential reaction pathways, we can predict the kinetics of competing reactions.

For this compound, there are three potential leaving groups (Br, Cl, I) in a nucleophilic aromatic substitution reaction. QM calculations can predict the activation energy for the displacement of each halogen. Generally, in SNAr reactions, the rate-determining step is the formation of the Meisenheimer intermediate. A lower activation energy for the attack at a particular carbon atom would imply a faster reaction at that site. mdpi.com

Table 2: Hypothetical Activation Energies for Nucleophilic Attack on this compound

| Position of Attack | Leaving Group | Predicted Activation Energy (kcal/mol) |

| C2 | Cl | 18.5 |

| C3 | Br | 22.1 |

| C5 | I | 16.8 |

Note: This data is hypothetical and for illustrative purposes. The actual regioselectivity would depend on the specific nucleophile and reaction conditions.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting and rationalizing the reactivity of molecules. ucsb.edufiveable.menumberanalytics.comwikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.org

LUMO Analysis for Understanding Regioselectivity in Nucleophilic Attack

In reactions where an electron-rich species (nucleophile) attacks an electron-deficient one (electrophile), the primary interaction is between the HOMO of the nucleophile and the LUMO of the electrophile. The regioselectivity of the attack is often governed by the distribution of the LUMO on the electrophile. The nucleophile will preferentially attack the atom or atoms where the LUMO has the largest lobes. ucsb.eduwuxibiology.com

For this compound, the aldehyde group is electron-withdrawing, making the aromatic ring electrophilic. The LUMO is expected to be distributed over the benzene (B151609) ring, with significant lobes on the carbon atoms bearing the halogen substituents. A detailed analysis of the LUMO map can reveal the most susceptible site for nucleophilic attack. wuxibiology.comwuxiapptec.com In many polyhalogenated aromatic systems, the carbon atom with the largest LUMO coefficient is the preferred site of attack. mdpi.comwuxiapptec.com DFT calculations could precisely determine the LUMO distribution and thus predict the regioselectivity of nucleophilic substitution.

HOMO-LUMO Gap Correlations with Reactivity

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that correlates with the chemical reactivity and kinetic stability of a molecule. rsc.orgresearchgate.net A small HOMO-LUMO gap generally indicates high chemical reactivity, as it is easier to excite an electron from the HOMO to the LUMO. rsc.orgresearchgate.net Conversely, a large HOMO-LUMO gap suggests high kinetic stability and lower reactivity. rsc.org

Table 3: Representative HOMO-LUMO Gap Data for Halogenated Benzaldehydes

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Benzaldehyde | -6.8 | -1.5 | 5.3 |

| 4-Chlorobenzaldehyde | -7.0 | -1.8 | 5.2 |

| 4-Bromobenzaldehyde (B125591) | -6.9 | -1.7 | 5.2 |

| This compound (Hypothetical) | -7.2 | -2.1 | 5.1 |

Note: The values for benzaldehyde, 4-chlorobenzaldehyde, and 4-bromobenzaldehyde are representative. The values for the title compound are hypothetical and intended for comparative illustration.

Molecular Docking and Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netmeilerlab.org It is most commonly used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target. researchgate.netnih.gov

While there are no specific molecular recognition scenarios reported for this compound, molecular docking could be employed to explore its potential biological activity if a relevant protein target were identified. For example, if this compound were being investigated as a potential enzyme inhibitor, docking simulations could provide insights into its binding pose within the enzyme's active site. The results would highlight key intermolecular interactions, such as hydrogen bonds, halogen bonds, and hydrophobic interactions, that contribute to the binding affinity. nih.govnih.govacs.org The aldehyde functional group and the three halogen atoms would all be expected to participate in such interactions.

Conformational Analysis and Stability Studies via Molecular Modeling

The conformational landscape of this compound is primarily defined by the rotation of the formyl group (-CHO) relative to the benzene ring. This rotation is influenced by a complex interplay of steric and electronic effects arising from the three different halogen substituents at the ortho, meta, and para positions relative to the point of attachment of the aldehyde group. Theoretical and computational chemistry methods provide a powerful lens through which to explore these conformational preferences and the energetic barriers that separate them.

Due to the substitution pattern, two primary planar conformers, denoted as O-cis and O-trans, are of interest. The O-cis conformer is characterized by the aldehyde oxygen atom being oriented towards the ortho-chloro substituent, while in the O-trans conformer, the oxygen atom is directed away from it. The planarity of these conformers is favored by the delocalization of π-electrons between the benzene ring and the carbonyl group of the aldehyde.

Molecular modeling studies on analogous substituted benzaldehydes indicate that the presence of an ortho substituent significantly influences the rotational barrier and the relative stability of the conformers. For 2-chlorobenzaldehyde, both O-cis and O-trans conformers are considered, with the O-trans being slightly more stable due to reduced steric hindrance and electrostatic repulsion between the chlorine and oxygen atoms.

In the case of this compound, the ortho-chloro group is expected to be the dominant factor in determining the primary rotational barrier. The steric repulsion between the relatively bulky chlorine atom and the aldehyde group in the transition state (where the aldehyde group is perpendicular to the ring) is a major contributor to this barrier.

To quantitatively understand these effects, computational methods such as Density Functional Theory (DFT) are employed. By systematically rotating the dihedral angle of the C(ring)-C(aldehyde) bond and calculating the energy at each step, a potential energy surface can be generated. This surface reveals the energy minima corresponding to stable conformers and the energy maxima corresponding to transition states.

Illustrative Rotational Energy Profile Data for a Dihalogenated Benzaldehyde Analog

To illustrate the expected conformational energetics, the following table presents hypothetical data for a related dihalogenated benzaldehyde, calculated using a representative theoretical method.

| Dihedral Angle (C-C-C-O) (°) | Relative Energy (kcal/mol) | Conformer/Transition State |

| 0 | 0.0 | O-trans (Minimum) |

| 90 | 6.5 | Transition State |

| 180 | 0.8 | O-cis (Minimum) |

| 270 | 6.5 | Transition State |

| 360 | 0.0 | O-trans (Minimum) |

This table is for illustrative purposes and does not represent experimentally verified data for this compound.

The data illustrates that the O-trans conformer is the global minimum, with the O-cis conformer being slightly higher in energy. The transition state for rotation is significantly higher in energy, indicating a notable barrier to free rotation at room temperature.

The stability of these conformers is also influenced by subtle non-covalent interactions, such as intramolecular hydrogen bonds or halogen bonds, although these are less likely to be significant in the case of this compound compared to molecules with hydroxyl or amino substituents.

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

To provide a thorough analysis, specific NMR data for 3-Bromo-2-chloro-5-iodobenzaldehyde is required. This includes chemical shifts (δ), coupling constants (J), and signal multiplicities.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical AssignmentsTwo-dimensional NMR techniques are essential for unambiguously assigning the proton and carbon signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy) would establish the coupling between the two aromatic protons, confirming their spatial relationship on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the carbon atom to which it is directly attached. This would definitively link the aromatic proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds. This would be crucial for assigning the quaternary carbons (those without attached protons), such as C1, C2, C3, and C5, by observing their correlations with the aldehydic and aromatic protons.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition and to deduce the structure from fragmentation patterns.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups based on their characteristic vibrational frequencies.

For this compound, the IR and Raman spectra would be expected to show:

A strong carbonyl (C=O) stretching band around 1700-1710 cm⁻¹, characteristic of an aromatic aldehyde.

Aldehydic C-H stretching bands, typically appearing as a pair of peaks around 2820 cm⁻¹ and 2720 cm⁻¹.

C-H stretching vibrations for the aromatic ring protons above 3000 cm⁻¹.

C=C stretching vibrations within the aromatic ring in the 1400-1600 cm⁻¹ region.

The "fingerprint region" (below 1400 cm⁻¹) would contain a complex pattern of absorptions, including C-H bending and vibrations associated with the carbon-halogen (C-I, C-Br, C-Cl) bonds. This region would be unique to the specific 2,3,5-substitution pattern but is uninterpretable without reference spectra.

Advanced Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are central to the analysis of multi-halogenated aromatic compounds. These techniques allow for the separation of the target compound from starting materials, byproducts, and other impurities, which is critical for ensuring the integrity of subsequent synthetic steps and the biological or material properties of the final products.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the relatively low volatility of this compound, derivatization is often employed to increase its vapor pressure and improve its chromatographic behavior.

Derivatization:

While direct GC-MS analysis of some benzaldehydes is possible, derivatization can enhance analytical performance. Common derivatization strategies for aldehydes include:

Oximation: Reaction with hydroxylamine (B1172632) or its derivatives (e.g., O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine, PFBHA) to form oximes. PFBHA derivatives are particularly advantageous as they are highly electronegative, making them amenable to sensitive detection by electron capture detectors (ECD) or negative chemical ionization (NCI) mass spectrometry.

Hydrazone Formation: Reaction with hydrazines, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), to yield stable, colored, and UV-active hydrazones. This method is more commonly associated with HPLC but can be adapted for GC analysis.

GC-MS Analysis and Expected Fragmentation:

In a typical GC-MS analysis, a capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) would be employed. The temperature program would be optimized to ensure the separation of the derivatized analyte from other components in the reaction mixture.

The mass spectrum of this compound under electron ionization (EI) would be expected to exhibit a complex but interpretable fragmentation pattern, characterized by the isotopic signatures of bromine (79Br/81Br, ~1:1 ratio) and chlorine (35Cl/37Cl, ~3:1 ratio). Key fragmentation pathways for aromatic aldehydes include the loss of a hydrogen atom (M-1), the formyl radical (M-29), and carbon monoxide (M-28) from the M-1 fragment.

Illustrative GC-MS Data Table:

Since specific experimental data for this compound is not publicly available, the following table illustrates the kind of data that would be generated in a typical GC-MS analysis. The retention time is hypothetical, and the mass fragments are predicted based on the structure and known fragmentation patterns of similar compounds.

| Parameter | Value/Description |

| GC Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Oven Program | 100°C (1 min), ramp to 280°C at 15°C/min, hold for 5 min |

| Injector Temp. | 250°C |

| MS Transfer Line Temp. | 280°C |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Hypothetical Retention Time | ~12.5 min |

| Predicted Major Mass Fragments (m/z) | 344/346/348 (M+), 343/345/347 (M-H)+, 315/317/319 (M-CHO)+, 287/289/291 (M-CHO-CO)+, and other fragments corresponding to the loss of halogens. |

This table is for illustrative purposes only and does not represent experimentally verified data for this compound.

High-performance liquid chromatography (HPLC) is an indispensable tool for the quantitative analysis and purity assessment of this compound. It is particularly well-suited for non-volatile or thermally labile compounds and can be readily used to monitor reaction progress and isolate the pure product.

Methodology:

A reversed-phase HPLC method is typically the first choice for a compound of this nature. A C18 stationary phase is commonly used, which separates compounds based on their hydrophobicity.

Mobile Phase: A gradient elution using a mixture of an aqueous component (e.g., water with a small amount of acid like trifluoroacetic acid or formic acid to improve peak shape) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is generally effective. The gradient would start with a higher proportion of the aqueous phase and gradually increase the organic component to elute more hydrophobic compounds.

Detection: A photodiode array (PDA) or UV-Vis detector is standard for aromatic compounds. The presence of the benzaldehyde (B42025) chromophore allows for sensitive detection at its wavelength of maximum absorbance (λmax), which is expected to be in the UV region. For this compound, the λmax would likely be influenced by the halogen substituents.

Quantitative Analysis and Purity Assessment:

For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a purified standard of this compound and plotting the peak area against concentration. This allows for the determination of the concentration of the compound in unknown samples. Purity is assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Illustrative HPLC Data Table:

The following table provides an example of typical HPLC parameters for the analysis of a halogenated benzaldehyde.

| Parameter | Value/Description |

| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm (or λmax of the compound) |

| Injection Volume | 10 µL |

| Hypothetical Retention Time | ~8.2 min |

This table is for illustrative purposes only and does not represent experimentally verified data for this compound.

The combination of these advanced chromatographic techniques provides a robust framework for the comprehensive characterization of this compound, ensuring its identity, purity, and quality for its intended applications in research and development.

Applications and Future Research Directions for 3 Bromo 2 Chloro 5 Iodobenzaldehyde Derivatives

Role as a Versatile Synthetic Intermediate in Complex Molecule Construction

The distinct reactivity of the carbon-halogen bonds, combined with the synthetic utility of the aldehyde functional group, makes 3-bromo-2-chloro-5-iodobenzaldehyde a powerful tool for synthetic chemists. The differential reactivity of the halogens is a key feature, typically following the order I > Br > Cl for palladium-catalyzed cross-coupling reactions. This allows for sequential and site-selective introduction of different substituents.

Precursor for Advanced Pharmaceutical Scaffolds

While specific research detailing the use of this compound in the synthesis of pharmaceutical scaffolds is not extensively documented in publicly available literature, the utility of related polyhalogenated aromatic compounds is well-established. Halogenated benzaldehydes are common starting materials for creating complex heterocyclic structures that form the core of many therapeutic agents. The aldehyde group can readily undergo reactions such as condensation, reductive amination, and Wittig reactions to build out molecular complexity. The halogen atoms can serve as handles for introducing further diversity through cross-coupling reactions, which are fundamental in modern drug discovery. The presence of multiple halogens allows for the creation of intricate molecular architectures that can be optimized for interaction with biological targets.

Building Block for Agrochemical and Specialty Chemical Synthesis

In the field of agrochemicals, halogenated aromatic structures are integral to many pesticides and herbicides. The specific halogen atoms and their positions on the aromatic ring can significantly influence the biological activity and environmental profile of a compound. The synthetic versatility of this compound makes it a potentially valuable precursor for new agrochemical agents. By selectively functionalizing the halogen positions and modifying the aldehyde group, a library of derivatives could be synthesized and screened for desired activities. Similarly, in the specialty chemicals sector, this compound could be used to produce molecules for applications such as flame retardants or specialized polymers, where the high halogen content and reactivity are advantageous.

Utility in the Preparation of Other Polyhalogenated Aromatic Compounds

One of the most significant applications of this compound is its use as an intermediate in the synthesis of other complex polyhalogenated aromatic compounds. The differential reactivity of the halogens in metal-catalyzed reactions, such as the Suzuki-Miyaura coupling, is of particular importance.

The general mechanism for a Suzuki-Miyaura coupling involves three key steps:

Oxidative Addition: A Palladium(0) catalyst inserts into the carbon-halogen bond.

Transmetalation: The organic group from an organoboron compound is transferred to the palladium catalyst.

Reductive Elimination: The two organic groups couple, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst.

The order of reactivity for aryl halides in this reaction is typically I > Br > OTf > Cl. This predictable selectivity allows for the stepwise functionalization of this compound. For instance, a Suzuki coupling can be performed under conditions that selectively target the highly reactive carbon-iodine bond, leaving the bromo and chloro groups intact for subsequent reactions. This allows for the controlled, stepwise introduction of different aryl or vinyl groups onto the aromatic ring, leading to highly complex and precisely substituted products.

| Halogen | Relative Reactivity in Suzuki Coupling | Potential for Selective Reaction |

| Iodo | Highest | Can be selectively coupled first under mild conditions. |

| Bromo | Intermediate | Can be coupled after the iodo group by using more forcing reaction conditions. |

| Chloro | Lowest | Generally requires specialized, highly active catalyst systems to react. |

This stepwise approach is a powerful strategy for building complex molecular frameworks from a single, versatile starting material.

Exploration in the Development of Novel Functional Materials

The unique electronic and steric properties imparted by the multiple halogen substituents make this compound and its derivatives interesting candidates for the development of new functional materials.

Integration into Responsive Molecular Systems

The aldehyde group provides a convenient point for integrating this polyhalogenated arene into larger molecular systems. For example, it can be converted into an imine or other functional groups that can act as molecular switches or sensors. The electronic properties of the aromatic ring, modulated by the electron-withdrawing halogens, could be harnessed to create systems that respond to external stimuli such as light, heat, or the presence of specific analytes.

Contribution to Liquid Crystalline Materials or Organic Electronics

Aromatic cores are fundamental components of many liquid crystalline and organic electronic materials. While direct applications of this compound in this area are not yet reported, its derivatives hold potential. The synthesis of rod-shaped or disc-shaped molecules, which are prerequisites for liquid crystalline behavior, could be achieved through sequential cross-coupling reactions starting from this compound. In organic electronics, the introduction of this halogenated moiety could be used to tune the HOMO/LUMO energy levels of organic semiconductors, potentially improving charge transport properties or device stability. The high degree of halogenation could also enhance intermolecular interactions, such as halogen bonding, which can be a valuable tool for controlling the solid-state packing of materials.

Studies on Chemical Transformation Pathways in Environmental Systems

The environmental fate of synthetic chemical compounds is a critical area of study, providing insights into their persistence, potential for bioaccumulation, and the formation of transformation products. For derivatives of this compound, understanding their chemical transformation pathways is essential. This section focuses on the chemical degradation mechanisms, specifically photolytic and biological pathways, without delving into their environmental impact or toxicity.

Photolytic Degradation Mechanisms

Photolytic degradation involves the breakdown of chemical compounds by light energy, primarily from the sun. For halogenated aromatic compounds, the carbon-halogen bond is often the most susceptible to photolytic cleavage. The energy of the carbon-halogen bond decreases down the group (C-Cl > C-Br > C-I), meaning the carbon-iodine bond is the weakest and most likely to be broken first upon exposure to ultraviolet (UV) radiation.

The photolytic degradation of this compound derivatives is anticipated to proceed through a sequential dehalogenation process. The initial step would likely involve the homolytic cleavage of the C-I bond, generating a radical intermediate. This highly reactive species can then abstract a hydrogen atom from the surrounding medium (e.g., water or organic matter) to form 2-chloro-5-bromobenzaldehyde. Subsequent photolytic reactions could lead to the cleavage of the C-Br and C-Cl bonds, respectively, although at slower rates. The aldehyde functional group can also undergo photo-oxidation to a carboxylic acid.

A proposed photolytic degradation pathway is outlined below:

Table 1: Proposed Photolytic Degradation Pathway of this compound

| Step | Reactant | Transformation | Product(s) |

| 1 | This compound | Photolytic deiodination | 3-Bromo-2-chlorobenzaldehyde |

| 2 | 3-Bromo-2-chlorobenzaldehyde | Photolytic debromination | 2-Chlorobenzaldehyde |

| 3 | 2-Chlorobenzaldehyde | Photolytic dechlorination | Benzaldehyde (B42025) |

| 4 | Benzaldehyde | Photo-oxidation | Benzoic acid |

This table presents a hypothetical degradation pathway based on the known principles of photochemistry of halogenated aromatic compounds. The actual pathway and the formation of other minor photoproducts may vary depending on environmental conditions such as wavelength of light, pH, and the presence of photosensitizers.

Biotransformation Pathways and Identification of Chemical Metabolites

Biotransformation, the chemical alteration of a substance within a living organism, is a major pathway for the degradation of organic pollutants in the environment. Microorganisms, particularly bacteria, have evolved diverse enzymatic systems to break down a wide array of synthetic compounds, including halogenated aromatics. nih.govnih.gov The biodegradation of these compounds typically involves a series of enzymatic reactions that can be broadly categorized into upper, middle, and lower metabolic pathways. nih.govresearchgate.net The ultimate goal of these pathways is to convert toxic, complex molecules into simpler, less harmful substances that can enter central metabolic cycles. nih.gov

For derivatives of this compound, biotransformation is expected to be initiated by enzymes that can tolerate or even specifically act on halogenated substrates. The degradation of aromatic compounds is a critical step in bioremediation, with microorganisms employing various strategies to overcome the stability of the aromatic ring. nih.govnih.gov

One common initial step in the aerobic degradation of benzaldehydes is the oxidation of the aldehyde group to a carboxylic acid by an aldehyde dehydrogenase. This would convert this compound to 3-Bromo-2-chloro-5-iodobenzoic acid. This transformation is a crucial activation step, making the aromatic ring more susceptible to subsequent enzymatic attacks.

The dehalogenation of the resulting benzoic acid derivative is the most critical and often the rate-limiting step in the biodegradation pathway. nih.gov Microorganisms employ various dehalogenases to cleave carbon-halogen bonds. The order of dehalogenation can vary depending on the specific enzymes and microbial strains involved. Reductive dehalogenation, where a halogen is replaced by a hydrogen atom, is a common mechanism under anaerobic conditions, while oxidative dehalogenation can occur in aerobic environments.

Following dehalogenation, the aromatic ring is typically cleaved by dioxygenase enzymes, leading to the formation of aliphatic intermediates that can then be funneled into the Krebs cycle for complete mineralization to carbon dioxide and water.

Table 2: Proposed Biotransformation Pathway and Identified Metabolites of this compound

| Step | Transformation | Enzyme Class (Putative) | Metabolite |

| 1 | Oxidation | Aldehyde Dehydrogenase | 3-Bromo-2-chloro-5-iodobenzoic acid |

| 2 | Deiodination | Dehalogenase | 3-Bromo-2-chlorobenzoic acid |

| 3 | Debromination | Dehalogenase | 2-Chlorobenzoic acid |

| 4 | Dechlorination | Dehalogenase | Benzoic acid |

| 5 | Ring Cleavage | Dioxygenase | Catechol, Protocatechuate |

| 6 | Further Metabolism | Various | Intermediates of the Krebs Cycle |

This table outlines a plausible biotransformation pathway. The actual metabolites and the sequence of dehalogenation events can differ based on the specific microbial consortia and environmental conditions. The identification of these metabolites would typically be achieved using advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-bromo-2-chloro-5-iodobenzaldehyde, and how can purification be optimized?

- Methodology :

- Directed halogenation : Sequential halogenation of benzaldehyde derivatives using regioselective catalysts (e.g., Lewis acids like FeCl₃ for bromination or iodine monochloride for iodination). Substituent positioning is critical; steric and electronic effects from existing halogens influence reactivity .

- Purification : High-purity isolates (>95%) are achievable via recrystallization in ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent). Monitor purity using HPLC or GC-MS .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Structural analysis :

- NMR : ¹H NMR (δ 10.1 ppm for aldehyde proton; splitting patterns reveal adjacent halogens), ¹³C NMR (carbonyl carbon ~190 ppm).

- Mass spectrometry : ESI-MS for molecular ion confirmation (M⁺ at m/z ~356).

- X-ray crystallography : SHELXL refinement resolves halogen positioning and crystal packing (see SHELX software applications) .

Q. How do the halogen substituents influence the compound’s stability and reactivity?

- Stability :

- Light-sensitive due to iodine’s polarizable electron cloud; store in amber vials at –20°C under inert gas .

- Reactivity :

- Electron-withdrawing halogens activate the aldehyde for nucleophilic addition (e.g., Grignard reactions). Bromine/iodine facilitate cross-coupling (e.g., Suzuki, Heck) but may compete in displacement reactions .

Advanced Research Questions

Q. How can regioselective functionalization be achieved despite competing halogen reactivities?

- Strategies :

- Transition-metal catalysis : Use Pd(0) for selective C–I bond activation in cross-coupling (e.g., with aryl boronic acids). Bromine and chlorine remain inert under optimized conditions (e.g., low temperature, ligand-controlled systems) .

- Directed C–H activation : Install directing groups (e.g., pyridyl) to override halogen electronic effects. Contradictions arise when competing halogens exhibit similar activation energies; DFT calculations guide pathway selection .

Q. What role does this compound play in synthesizing heterocycles or bioactive molecules?

- Case study :

- Thromboxane receptor antagonist synthesis : The aldehyde serves as a precursor for regioselective Heck coupling to introduce fluorobenzyl groups. Challenges include minimizing dehalogenation side reactions .

- Benzannulated heterocycles : Condensation with hydrazines or thioureas forms pyridine or thiazole derivatives. Steric hindrance from halogens may require microwave-assisted heating for cyclization .

Q. How should researchers address contradictions in reported reactivity data (e.g., competing displacement vs. coupling)?

- Troubleshooting :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.